3-Chloro-5-(4-chloro-butyl)-pyridine
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Overview
Description
3-Chloro-5-(4-chloro-butyl)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 3-chloro group and a 5-(4-chloro-butyl) group, making it a chlorinated derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chloro-butyl)-pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 3-chloropyridine with 1,4-dichlorobutane under specific conditions to introduce the 4-chloro-butyl group at the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reactions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-chloro-butyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
3-Chloro-5-(4-chloro-butyl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chloro-butyl)-pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the 4-chloro-butyl group.
5-(4-Chloro-butyl)-pyridine: Lacks the 3-chloro group.
3,5-Dichloropyridine: Contains two chlorine atoms on the pyridine ring but lacks the butyl group.
Uniqueness
3-Chloro-5-(4-chloro-butyl)-pyridine is unique due to the presence of both the 3-chloro and 5-(4-chloro-butyl) groups, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
4-chloro-1-(5-chloropyridin-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-3-1-2-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYUXYOZOBEXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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